Cas no 89115-17-3 (Benzaldehyde, 4-[bis[(4-methylphenyl)methyl]amino]-)

Benzaldehyde, 4-[bis[(4-methylphenyl)methyl]amino]- structure
89115-17-3 structure
Product Name:Benzaldehyde, 4-[bis[(4-methylphenyl)methyl]amino]-
CAS No:89115-17-3
MF:C23H23NO
MW:329.434826135635
CID:611698
PubChem ID:71322186
Update Time:2025-04-19

Benzaldehyde, 4-[bis[(4-methylphenyl)methyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-[bis[(4-methylphenyl)methyl]amino]-
    • 4-[bis[(4-methylphenyl)methyl]amino]benzaldehyde
    • 89115-17-3
    • DTXSID00751904
    • 4-{Bis[(4-methylphenyl)methyl]amino}benzaldehyde
    • Inchi: 1S/C23H23NO/c1-18-3-7-20(8-4-18)15-24(16-21-9-5-19(2)6-10-21)23-13-11-22(17-25)12-14-23/h3-14,17H,15-16H2,1-2H3
    • InChI Key: OVROLISXTLKBPR-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)N(CC1C=CC(C)=CC=1)CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 329.177964357g/mol
  • Monoisotopic Mass: 329.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 20.3Ų
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